4-(Phenethylaminomethyl)phenol
Description
4-(Phenethylaminomethyl)phenol (CAS: 370-98-9) is a phenolic derivative characterized by a phenethylamine moiety attached via a methylene bridge to the para position of the phenol ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol . The phenethylaminomethyl group introduces steric bulk and electronic effects, influencing solubility, reactivity, and optical properties.
Properties
CAS No. |
60000-22-8 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-[(2-phenylethylamino)methyl]phenol |
InChI |
InChI=1S/C15H17NO/c17-15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2 |
InChI Key |
SEXASKWUPWPKPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 4-(Phenethylaminomethyl)phenol and analogous phenolic derivatives:
Electronic and Optical Properties
- HOMO-LUMO Gap: Compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol exhibit low HOMO-LUMO gaps (~2.54 eV), enabling charge transfer interactions critical for nonlinear optical (NLO) applications . While direct data for this compound is lacking, its extended conjugation via the phenethyl group suggests comparable or enhanced charge transfer capabilities.
- Hyperpolarizability: The phenethylaminomethyl group may contribute to high hyperpolarizability (β, γ), as seen in structurally similar imidazole derivatives with β values up to 4.044 × 10⁻¹ cm/W .
Solubility and Reactivity
- Hydrophobicity: The phenethyl group in this compound increases hydrophobicity compared to tyramine, reducing aqueous solubility but enhancing lipid membrane permeability.
- Acid-Base Behavior: The phenolic -OH (pKa ~10) and amine groups (pKa ~9–10) create pH-dependent solubility, similar to tyramine .
Research Findings and Trends
- NLO Materials: Imidazole-based phenolic compounds demonstrate third-order nonlinear susceptibility (χ³) values up to 2.89 × 10⁻⁶ cm²/W, driven by π-conjugation and charge transfer .
- Toxicology: Alkylphenols like 4-PP exhibit environmental persistence and toxicity, necessitating structural modifications for safer analogs .
- Computational Insights: Density functional theory (DFT) studies highlight the role of substituents in modulating electronic properties, supporting targeted synthesis of derivatives like this compound .
Preparation Methods
Reaction Mechanism and Optimization
The process begins with nitroaldol condensation between 4-hydroxybenzaldehyde and nitromethane, yielding 4-hydroxynitrostyrene. Subsequent reduction proceeds in two phases:
-
Double bond hydrogenation : NaBH₄ selectively reduces the α,β-unsaturated nitro compound to a nitroalkane.
-
Nitro group reduction : Cu²⁺ ions catalyze the conversion of -NO₂ to -NH₂ via intermediate imine formation.
Optimal conditions derived from kinetic studies:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | IPA:H₂O (3:1) | Maximizes solubility of ionic intermediates |
| Temperature | 60°C | Balances reaction rate and side reactions |
| CuCl₂ Loading | 0.1 equiv | Higher loads induce over-reduction |
| NaBH₄ Equivalents | 7.5 equiv | Ensures complete nitro reduction |
This method achieved 83% yield for unsubstituted phenethylamines and 62–72% for methyl- and methoxy-substituted analogs (Table 1). Scaling trials demonstrated consistent yields at 100g scale, with residual copper levels <5 ppm after ion-exchange purification.
Comparative Analysis of Synthetic Routes
The following table evaluates critical metrics across methodologies:
| Method | Steps | Avg Yield | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|---|
| Boronic Acid Coupling | 4 | 41% | 88 | Moderate | Low functional group tolerance |
| One-Pot Nitrostyrene | 3 | 73% | 95 | High | Requires nitro precursor |
| Reductive Amination* | 2 | 68%* | 90* | High | Competing aldol byproducts |
*Estimated from analogous systems
The one-pot nitrostyrene reduction excels in step economy and purity, making it preferable for GMP-compliant synthesis. However, the boronic acid route allows greater structural diversification for SAR studies.
Industrial-Scale Considerations
Adapting lab-scale methods to production environments introduces novel challenges:
Thermal Management
Exothermic peaks during NaBH₄ additions necessitate jacketed reactors with ΔT control ≤10°C/min. Pilot studies showed adiabatic temperature rises of 48°C for the one-pot method, requiring staged reagent addition.
Catalyst Recycling
Pd/C recovery via centrifugation and acid washing restored 89% activity over five cycles in batch reactions. Continuous flow systems using immobilized Cu on mesoporous silica achieved 94% conversion at LHSV = 2.5 h⁻¹.
Waste Streams
The boronic acid method generates 8.2 kg aqueous waste/kg product (primarily borate salts), whereas the nitrostyrene route produces 3.1 kg/kg (Cu-containing filtrates). Electrodialysis methods reduced copper waste by 72% in recent trials .
Q & A
Basic: What are the recommended synthesis routes for 4-(Phenethylaminomethyl)phenol, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound can be adapted from palladium-catalyzed coupling reactions or nucleophilic substitutions, as demonstrated in structurally analogous phenolic compounds. For example:
- Palladium-catalyzed coupling : Utilize Suzuki-Miyaura cross-coupling (as in ) with optimized conditions (e.g., Pd(0) catalyst, K₂CO₃ base, THF/DMF solvent) to introduce the phenethylaminomethyl group .
- Nucleophilic substitution : React phenol derivatives with chloromethyl-phenethylamine in the presence of a base like NaOH, monitoring progress via TLC or HPLC .
Optimization strategies :- Vary catalyst loading (0.5–5 mol%) and temperature (60–100°C).
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Purify via column chromatography or recrystallization to achieve >95% purity.
Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?
- Structural confirmation :
- Purity assessment :
Basic: What safety protocols and storage conditions are recommended for handling this compound?
- Storage :
- PPE :
- Waste disposal : Neutralize with dilute NaOH before incineration .
Advanced: How does the phenethylaminomethyl group influence the compound's reactivity and interaction with biological targets?
The phenethylaminomethyl moiety enhances:
- Hydrogen-bonding capacity : The -NH group facilitates interactions with enzyme active sites (e.g., kinases, as in ) .
- Lipophilicity : Improved membrane permeability compared to unsubstituted phenols, as seen in analogs with similar alkylamine chains .
Methodological validation :
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
- Standardize assays : Use orthogonal methods (e.g., DPPH for antioxidant activity vs. cell-based ROS assays) to cross-validate results, as in ’s IC50 comparisons .
- Control variables :
- Ensure compound purity (>98%) via HPLC.
- Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in dose-response datasets .
Advanced: How can computational modeling predict the binding affinity of this compound to enzymes or receptors?
- Docking studies : Use Schrödinger Suite or GROMACS to simulate interactions with targets like Protein Kinase D (PKD), referencing crystallographic data from analogs ( ) .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.
- QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with experimental IC50 values .
Advanced: What experimental designs are optimal for studying the compound's stability under varying pH and temperature conditions?
- Accelerated stability studies :
- Incubate solutions at pH 3–10 (37°C, 1 week) and analyze degradation via LC-MS.
- Monitor thermal stability (25–100°C) using differential scanning calorimetry (DSC) .
- Hydrogen bonding analysis : Compare FT-IR spectra before/after stress tests to identify breakdown products .
Advanced: How can researchers investigate the compound's potential as a protein kinase inhibitor?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., PKA, PKC) using radioactive ATP-binding assays .
- Mechanistic studies :
- Perform Western blotting to detect phosphorylation inhibition (e.g., ERK1/2 pathways).
- Use fluorescence polarization to measure competitive binding with ATP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
